molecular formula C13H14ClP B14398721 Methyl(diphenyl)phosphane;hydrochloride CAS No. 89486-27-1

Methyl(diphenyl)phosphane;hydrochloride

Cat. No.: B14398721
CAS No.: 89486-27-1
M. Wt: 236.67 g/mol
InChI Key: BBPZZOJFJUVQQP-UHFFFAOYSA-N
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Description

Methyl(diphenyl)phosphane;hydrochloride is an organophosphorus compound with the chemical formula CH₃(C₆H₅)₂P·HCl. It is a colorless, viscous liquid that is often used as a ligand in coordination chemistry. This compound is part of a series of phosphines that are employed in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(diphenyl)phosphane;hydrochloride is typically synthesized by the reaction of chlorodiphenylphosphine with methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl(diphenyl)phosphane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Reagents such as alkyl halides and acyl halides are used under conditions that favor nucleophilic substitution.

Major Products:

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Phosphines: Formed through substitution reactions with various electrophiles.

Scientific Research Applications

Methyl(diphenyl)phosphane;hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl(diphenyl)phosphane;hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.

Comparison with Similar Compounds

    Phenyldimethylphosphine: Another organophosphine with similar reactivity but different steric and electronic properties.

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

Uniqueness: Methyl(diphenyl)phosphane;hydrochloride is unique due to its specific combination of methyl and phenyl groups, which impart distinct steric and electronic characteristics. This makes it particularly useful in certain catalytic applications where other phosphines may not perform as effectively.

Properties

CAS No.

89486-27-1

Molecular Formula

C13H14ClP

Molecular Weight

236.67 g/mol

IUPAC Name

methyl(diphenyl)phosphane;hydrochloride

InChI

InChI=1S/C13H13P.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H

InChI Key

BBPZZOJFJUVQQP-UHFFFAOYSA-N

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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